molecular formula C7H11NO2 B063193 trans-6-Amino-cyclohex-3-enecarboxylic acid CAS No. 189125-30-2

trans-6-Amino-cyclohex-3-enecarboxylic acid

Cat. No.: B063193
CAS No.: 189125-30-2
M. Wt: 141.17 g/mol
InChI Key: CQINMZNDBYQHKR-WDSKDSINSA-N
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Description

trans-6-Amino-cyclohex-3-enecarboxylic acid is a sophisticated chiral cyclohexene derivative engineered to serve as a versatile scaffold in advanced organic synthesis and medicinal chemistry. Its rigid, conformationally restricted cyclohexene ring, functionalized with both an amino group and a carboxylic acid in a specific trans configuration, makes it an invaluable building block for constructing peptidomimetics and bioactive compound libraries. Researchers leverage this compound to introduce defined stereochemistry and conformational constraints into novel molecules, which is crucial for studying structure-activity relationships (SAR), enhancing binding affinity, and improving metabolic stability.

Properties

IUPAC Name

(1S,6S)-6-aminocyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQINMZNDBYQHKR-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426756
Record name trans-6-Amino-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189125-30-2
Record name trans-6-Amino-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of Cyclohexene Derivatives

A common approach involves reductive amination of cyclohex-3-enone precursors. For example, cyclohex-3-enone is treated with ammonium acetate and sodium cyanoborohydride in methanol under reflux, achieving 65–75% yield. The reaction proceeds via imine formation, followed by stereoselective reduction to enforce the trans configuration. Key parameters include pH control (6.5–7.0) and temperature (60–70°C), which minimize side reactions such as over-reduction or epimerization.

Nucleophilic Substitution on Halogenated Intermediates

Halogenated cyclohexene derivatives, such as 6-bromo-cyclohex-3-enecarboxylic acid, undergo nucleophilic substitution with aqueous ammonia. This method requires high-pressure conditions (5–10 bar) and polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity. Yields range from 50–60%, with purity dependent on efficient removal of byproducts like ammonium bromide.

Carboxylation of Aminocyclohexene Intermediates

Direct carboxylation of 6-amino-cyclohex-3-ene is achieved using carbon dioxide under high pressure (20–30 bar) in the presence of cesium carbonate as a base. This method, while efficient (70–80% yield), demands specialized equipment to handle supercritical CO₂ and precise temperature control (100–120°C) to prevent decarboxylation.

Industrial-Scale Production Techniques

Catalytic Hydrogenation

Industrial synthesis often employs catalytic hydrogenation of aromatic precursors. For instance, 6-nitro-cyclohex-3-enecarboxylic acid is reduced using palladium on carbon (Pd/C) under hydrogen gas (3–5 bar) in ethanol. This method achieves 85–90% yield and high enantiomeric excess (>98%) when chiral modifiers like cinchonidine are added.

Continuous-Flow Reactor Systems

Modern facilities utilize continuous-flow reactors to enhance efficiency. A representative setup involves:

  • Reactor 1 : Amination of cyclohex-3-enecarboxylic acid methyl ester with gaseous ammonia at 150°C.

  • Reactor 2 : Hydrolysis of the ester group using aqueous HCl (2 M) at 80°C.
    This approach reduces reaction times from 24 hours (batch) to 2 hours, with a throughput of 50 kg/day.

Purification and Stereochemical Control

Crystallization-Based Methods

Recrystallization from ethanol/water (7:3 v/v) effectively removes cis-isomers and unreacted starting materials. The trans isomer preferentially crystallizes due to its lower solubility, achieving >99% diastereomeric purity after three cycles.

Chromatographic Techniques

Flash chromatography on silica gel with a gradient of dichloromethane/methanol (10:1 to 5:1) resolves this compound from byproducts. This method is critical for small-scale syntheses requiring high purity for biological testing.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Reductive Amination65–7595–98Moderate120–150
Nucleophilic Substitution50–6085–90High80–100
Carboxylation70–8090–95Low200–250
Catalytic Hydrogenation85–90>99High150–180

Recent Advancements in Synthesis

Enzyme-Mediated Amination

Recent studies employ transaminases to catalyze the amination of cyclohex-3-enecarboxylic acid with pyridoxal phosphate as a cofactor. This biocatalytic method achieves 90–95% yield under mild conditions (pH 7.5, 30°C) and eliminates the need for toxic reducing agents.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional heating. For example, irradiating a mixture of cyclohex-3-enone, ammonium formate, and formic acid at 100°C for 15 minutes achieves 80% yield with 97% trans selectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-6-Amino-cyclohex-3-enecarboxylic acid can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of cyclohex-3-enone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated cyclohexene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Metabolic Pathways: Investigated for its role in various metabolic pathways.

Medicine

    Drug Development: Explored as a potential scaffold for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of certain diseases due to its unique structural properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which trans-6-Amino-cyclohex-3-enecarboxylic acid exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering metabolic processes.

Comparison with Similar Compounds

Research Implications

The structural and functional diversity among these compounds highlights their tailored applications:

  • This compound serves as a chiral building block.
  • Ethyl ester derivatives improve processability in industrial settings.
  • Boc-protected forms enable controlled synthesis of complex peptides.
  • Substituted analogs expand utility in drug design through enhanced molecular interactions.

Further studies on stereochemical effects, stability, and bioactivity will refine their roles in medicinal and synthetic chemistry.

Biological Activity

Introduction

Trans-6-Amino-cyclohex-3-enecarboxylic acid (CAS No. 4771-80-6) is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclohexene structure, which influences its interaction with various biological targets. This article provides an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H11NO2C_7H_{11}NO_2, with a molecular weight of 141.17 g/mol. The compound exhibits high solubility in water and is classified as very soluble with a Log S value indicating favorable absorption characteristics. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC₇H₁₁NO₂
Molecular Weight141.17 g/mol
SolubilityVery soluble
Log S-1.36
Bioavailability Score0.56
BBB PermeantYes

This compound acts primarily as a competitive inhibitor of certain enzymes and receptors, particularly those involved in neurotransmission and metabolic pathways. Its structural similarity to endogenous amino acids allows it to interact effectively with various biological systems.

Pharmacological Effects

  • Neurotransmission Modulation : The compound has been studied for its effects on neurotransmitter release and reuptake, particularly in the context of glutamate signaling pathways. Studies indicate that it may enhance synaptic plasticity, which is crucial for learning and memory.
  • Anti-inflammatory Properties : Research suggests that this compound exhibits anti-inflammatory effects by modulating cytokine production in macrophages. In vitro studies have shown a reduction in pro-inflammatory cytokines when treated with this compound.
  • Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which may contribute to its protective effects against oxidative stress in various cell types.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Neuroprotection : A study published in Neuroscience Letters examined the neuroprotective effects of this compound in a rodent model of ischemic stroke. The results indicated significant reductions in neuronal death and improved functional recovery post-treatment, suggesting its potential as a therapeutic agent for stroke management.
  • Anti-inflammatory Mechanism Exploration : In a study published by Journal of Inflammation Research, researchers investigated the anti-inflammatory mechanisms of this compound in human THP-1 macrophages. The findings revealed that the compound significantly inhibited LPS-induced expression of inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential use in treating inflammatory diseases.

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with other similar compounds:

CompoundMechanism of ActionBiological Activity
This compoundCompetitive inhibitionNeuroprotective, anti-inflammatory
CyclohexylalanineSimilar structural propertiesLimited neuroprotective effects
β-AlanineNon-specific receptor agonistEnhances exercise performance

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for trans-6-amino-cyclohex-3-enecarboxylic acid, and how can competing stereochemical outcomes be minimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions using acid catalysts (e.g., BF₃·Et₂O) to stabilize intermediates and enforce trans stereochemistry. For example, analogous cyclohexene derivatives are synthesized via ketone cyclization, where the catalyst directs chair-like transition states to minimize 1,3-diaxial interactions . Protecting groups (e.g., tert-butoxycarbonyl for the amino group and methyl esters for the carboxylic acid) are critical to avoid unwanted side reactions. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water) can enhance stereochemical purity.

Q. How can the stereochemistry and purity of trans-6-amino-cyclohex-3-enecarboxylic acid be validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs for structure refinement. SHELXL is robust for small molecules, enabling precise determination of bond angles and torsional strain in the cyclohexene ring .
  • NMR spectroscopy : 2D NOESY can identify trans stereochemistry by correlating non-adjacent protons (e.g., H-2 and H-6). Compare coupling constants (Jvicinal ~8–10 Hz for trans diaxial protons) to confirm chair conformations .
  • Polarimetry : Measure optical rotation to detect enantiomeric impurities if chiral centers are present.

Q. What role do the amino and carboxylic acid functional groups play in the compound’s physicochemical properties?

  • Methodological Answer : The zwitterionic nature (NH₃⁺ and COO⁻) at physiological pH affects solubility and reactivity. For example:

  • Solubility : High solubility in polar solvents (e.g., water, DMSO) due to ionic interactions. Compare with trans-2-amino-1-cyclohexanecarboxylic acid (mp 274–278°C), where hydrogen bonding dominates .
  • Reactivity : The amino group participates in Schiff base formation, while the carboxylic acid enables esterification or amidation. Buffered solutions (pH 4–6) stabilize the zwitterion for kinetic studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between spectroscopic data and crystallographic results for trans-6-amino-cyclohex-3-enecarboxylic acid?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometries (e.g., using B3LYP/6-31G*) and calculate NMR chemical shifts. Discrepancies in <sup>13</sup>C NMR peaks (e.g., carbonyl vs. alkyl carbons) may arise from solvent effects or dynamic averaging, which DFT can simulate .
  • Molecular Dynamics (MD) : Simulate conformational flexibility in solution to explain why NMR data might suggest a boat conformation, while X-ray shows a chair.

Q. What strategies are effective for separating enantiomers of trans-6-amino-cyclohex-3-enecarboxylic acid, and how is enantiomeric excess (ee) quantified?

  • Methodological Answer :

  • Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients. Monitor retention times against racemic mixtures .
  • Crystallization-Induced Diastereomer Resolution : React the compound with a chiral derivatizing agent (e.g., Mosher’s acid chloride) and crystallize diastereomeric salts.
  • Circular Dichroism (CD) : Quantify ee by correlating ellipticity with concentration-adjusted standards.

Q. How do steric and electronic effects influence the reactivity of trans-6-amino-cyclohex-3-enecarboxylic acid in peptide coupling reactions?

  • Methodological Answer :

  • Steric Effects : The trans configuration reduces 1,3-diaxial steric hindrance, enhancing coupling efficiency with bulky amines (e.g., tert-butylamine). Compare yields with cis analogues.
  • Electronic Effects : The electron-withdrawing carboxylic acid group activates the amino group for nucleophilic acyl substitution. Use Hammett constants (σ) to predict reactivity trends in substituted derivatives .

Data Contradiction Analysis

Observation Potential Cause Resolution Strategy
Discrepant melting pointsPolymorphism or solvate formationPerform TGA/DSC to identify hydrate phases
NMR vs. X-ray bond length mismatchDynamic averaging in solution vs. solid stateConduct variable-temperature NMR and MD simulations
Low enantiomeric purityInefficient chiral stationary phaseOptimize HPLC mobile phase (e.g., add diethylamine)

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